Comparative Synthesis Route and Process-Specific Purity Analysis
A dedicated synthetic patent (CN111377867B) specifically describes the preparation of 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives, wherein the alkyl group R can be methyl, ethyl, or isopropyl [1]. The patent explicitly notes that prior to its filing, no literature reported a synthesis method for 2-(1-R-1H-pyrazol-4-yl)morpholine [1]. This establishes a unique, documented synthetic route for this compound that is not generically applicable to all pyrazole-morpholine analogs. Commercial sources for 2-(1-ethyl-1H-pyrazol-4-yl)morpholine (CAS 1803600-81-8) specify a minimum purity of 95% , which serves as a baseline for procurement quality control. While direct head-to-head purity comparisons with analogs are not available from a single vendor, the existence of a specific, patented synthetic method provides a traceable quality differentiator for this specific compound.
| Evidence Dimension | Synthetic route documentation and commercial purity |
|---|---|
| Target Compound Data | Dedicated synthesis patent (CN111377867B); commercial purity ≥95% |
| Comparator Or Baseline | Generic pyrazole-morpholine analogs; prior lack of literature synthesis method |
| Quantified Difference | Not quantified; qualitative difference in existence of a specific, patented synthetic route |
| Conditions | Patent literature and vendor technical datasheets |
Why This Matters
Procurement from vendors utilizing the patented route may offer greater batch-to-batch consistency and a defined impurity profile compared to compounds synthesized via generic, unoptimized methods.
- [1] CN111377867B - Intermediate for synthesizing 2-(1-alkyl-1H-pyrazol-4-yl) morpholine and preparation method and application thereof. Google Patents. View Source
